molecular formula C14H11NO4S B12635899 S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate CAS No. 920505-18-6

S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate

Cat. No.: B12635899
CAS No.: 920505-18-6
M. Wt: 289.31 g/mol
InChI Key: QVRXXCKIQVXGTA-UHFFFAOYSA-N
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Description

S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate: is an organic compound with the molecular formula C₁₄H₁₁NO₄S It is a derivative of benzene, featuring both methoxy and nitro functional groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate typically involves the reaction of 2-methoxyphenyl thiol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of S-(2-Methoxyphenyl) 4-aminobenzene-1-carbothioate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.

Medicine: The compound’s derivatives are explored for their potential pharmacological activities. Research is ongoing to investigate its potential as an anti-inflammatory or antimicrobial agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and carbothioate groups can interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

  • S-(4-Methoxyphenyl) 4-nitrobenzene-1-carbothioate
  • S-(2-Methoxyphenyl) 4-aminobenzene-1-carbothioate
  • S-(2-Methoxyphenyl) 4-chlorobenzene-1-carbothioate

Comparison: S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and potential applications. Compared to its analogs, the nitro group in this compound makes it more reactive in redox reactions, while the methoxy group provides stability and solubility in organic solvents. This combination of properties makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

920505-18-6

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

S-(2-methoxyphenyl) 4-nitrobenzenecarbothioate

InChI

InChI=1S/C14H11NO4S/c1-19-12-4-2-3-5-13(12)20-14(16)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3

InChI Key

QVRXXCKIQVXGTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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